ethyl 4-(4-chlorobenzyl)-1-cyclobutyl-4-piperidinecarboxylate
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Description
The compound “ethyl 4-(4-chlorobenzyl)-1-cyclobutyl-4-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules. The presence of a chlorobenzyl group suggests potential for interesting chemical reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a cyclobutyl group, and a chlorobenzyl group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest a variety of possible reactions. For example, the chlorobenzyl group could potentially be displaced in a nucleophilic substitution reaction .Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-cyclobutylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c1-2-23-18(22)19(14-15-6-8-16(20)9-7-15)10-12-21(13-11-19)17-4-3-5-17/h6-9,17H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHHLKIAKLCZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197128 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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